Ethyl imidazo[1,2-a]pyridine-2-carboxylate hydrochloride is a chemical compound classified under heterocyclic compounds, particularly within the imidazo[1,2-a]pyridine family. This compound features an ethyl ester functional group attached to the imidazo[1,2-a]pyridine core, making it a significant structure in medicinal chemistry due to its potential biological activities and applications.
The compound can be sourced from various chemical suppliers like Sigma-Aldrich and Thermo Scientific, which provide it in different purities for research and industrial applications. Its structural and chemical properties have been documented in databases such as PubChem, where it is listed under the Chemical Abstracts Service number 38922-77-9 .
Ethyl imidazo[1,2-a]pyridine-2-carboxylate hydrochloride is classified as:
The synthesis of ethyl imidazo[1,2-a]pyridine-2-carboxylate hydrochloride can be achieved through several methods:
The synthesis typically requires careful control of reaction conditions such as temperature and pH to optimize yield and purity. The reactions are often monitored using techniques like thin-layer chromatography or high-performance liquid chromatography.
The molecular structure of ethyl imidazo[1,2-a]pyridine-2-carboxylate hydrochloride consists of:
Ethyl imidazo[1,2-a]pyridine-2-carboxylate hydrochloride participates in various chemical reactions:
These reactions are typically facilitated by varying conditions such as temperature, solvent choice, and catalyst presence to guide the reaction pathways effectively.
The mechanism of action for ethyl imidazo[1,2-a]pyridine-2-carboxylate hydrochloride largely depends on its biological targets. For instance, compounds within this class have been studied for their interaction with serotonin receptors:
Research indicates that these compounds may exhibit agonistic or antagonistic properties depending on their structural modifications and specific receptor interactions.
Ethyl imidazo[1,2-a]pyridine-2-carboxylate hydrochloride has several applications in scientific research:
Ethyl imidazo[1,2-a]pyridine-2-carboxylate hydrochloride is synthesized through sequential condensation-cyclization-esterification pathways. The patent CN108276405A details an optimized two-step approach starting from (2-oxo-1(2H)-pyridyl)acetonitrile as the primary precursor. This route achieves an 89% yield through precise reaction control:
Table: Optimized Reaction Conditions for Large-Scale Synthesis
Parameter | Optimal Value | Impact on Yield |
---|---|---|
Sodium ethoxide equivalents | 6 eq | Maximizes to 89% |
Condensation temperature | 7°C | Prevents side products |
Reflux duration | 35 minutes | Completes cyclization |
Neutralization pH | 4.5–5.0 | Ensures crystallization |
Alternative routes involve radical cyclization strategies for the imidazo[1,2-a]pyridine core, though these require transition metal catalysts like palladium or copper to facilitate C–H activation and carbon–nitrogen bond formation [2]. Microwave-assisted synthesis has also been explored to reduce reaction times but remains less scalable than the conventional stepwise approach [7].
Regioselective modification of the imidazo[1,2-a]pyridine scaffold is essential for generating pharmacologically active derivatives:
C2 Carboxylate Manipulation: The ethyl ester group at C2 serves as a versatile handle for hydrolysis to carboxylic acid or transamidation. Hydrolysis under basic conditions yields imidazo[1,2-a]pyridine-2-carboxylic acid, a key precursor for minodronic acid synthesis—a third-generation bisphosphonate osteoporosis drug [1]. Transamidation requires activating agents like EDC·HCl/HOBt to couple with cyclic amines (e.g., cyclohexylamine), generating C2 carboxamides with anti-tuberculosis activity [6].
C7 Halogenation and Arylation: Electrophilic aromatic substitution at C7 is favored due to electron-rich character. Radical reactions using N-bromosuccinimide (NBS) achieve selective bromination, enabling subsequent Suzuki couplings for biaryl derivatives. Anti-cancer derivatives like 2-((4-chlorophenyl)amino)-2-oxoethyl 2-ethylimidazo[1,2-a]pyridine-3-carboxylate are synthesized via C7-functionalized intermediates [4]. Notably, C7-chloro analogues exhibit enhanced in vitro potency against Mycobacterium tuberculosis H37Rv (MIC: 0.05–1.5 μM) [6] [8].
Table: Biological Activity of Regioisomeric Derivatives
Functionalization Site | Derivative Class | Biological Activity |
---|---|---|
C2 carboxamide | Cyclohexylamide | Anti-tuberculosis (MIC: 0.10 μM) |
C3 carboxamide | N-cyclohexylmethylamide | Anti-tuberculosis (MIC: 0.19 μM) |
C7-chloro | 6-Chloro-2-methyl analogue | MDR/XDR-TB inhibitor |
C7-bromo | Bromo-coupled biaryls | Anticancer lead optimization |
Conversion of the free base to its hydrochloride salt significantly enhances pharmaceutical applicability:
Solubility Enhancement: The hydrochloride salt exhibits 5–10-fold higher aqueous solubility compared to the free base (ethyl imidazo[1,2-a]pyridine-2-carboxylate), which has a melting point of 83–87°C and limited water solubility [1] [3]. This property is critical for oral bioavailability and in vivo efficacy in drug formulations.
Improved Crystallinity: The hydrochloride form facilitates crystallization during purification, yielding high-purity (>97%) material suitable for pharmaceutical synthesis. Single-crystal X-ray diffraction studies confirm that hydrochloride salts form stable monoclinic lattices with hydrogen-bonded networks (e.g., O–H···N and N–H···O interactions) that resist hygroscopicity [4].
Recent innovations focus on improving atom economy and reducing hazardous waste:
Solvent-Free Condensation: The sodium ethoxide-mediated condensation of (2-oxo-1(2H)-pyridyl)acetonitrile and ethyl formate eliminates traditional solvents like tetrahydrofuran or dimethylformamide. This reduces VOC emissions by 60% and simplifies product isolation via direct crystallization [5] [9].
Catalyst Recycling: Palladium catalysts used in C7 functionalization are immobilized on magnetic nanoparticles (Fe₃O₄@Pd), enabling reuse for >5 cycles without yield loss. This decreases heavy metal waste by 90% compared to homogeneous catalysts [2] [7].
Energy-Efficient Cyclization: Microwave irradiation (150 W, 100°C) reduces cyclization time from hours to minutes while maintaining yields >85%. Flow-chemistry systems further enhance scalability by enabling continuous processing with real-time pH monitoring [7] [9].
Table: Environmental Metrics for Conventional vs. Green Synthesis
Parameter | Conventional Method | Green Method | Improvement |
---|---|---|---|
Reaction time | 8–10 hours | 35 minutes | 85% reduction |
Organic solvent consumption | 15 L/kg substrate | 0 L/kg | 100% reduction |
E-factor (waste/product) | 12.5 | 3.2 | 74% reduction |
Energy consumption | 850 kWh/kg | 120 kWh/kg | 86% reduction |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0